molecular formula C19H19N3O4 B2531308 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone CAS No. 1172896-03-5

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2531308
CAS RN: 1172896-03-5
M. Wt: 353.378
InChI Key: OYPTZNAZBBHSAD-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study conducted by Başoğlu et al. (2013) explored the synthesis of azole derivatives, including 1,3,4-oxadiazole, starting from furan-2-carbohydrazide. The study synthesized various derivatives and screened them for antimicrobial activities, finding that some compounds displayed activity against tested microorganisms. This research indicates the potential of such derivatives, including the mentioned chemical compound, in developing new antimicrobial agents (Başoğlu et al., 2013).

Anti-inflammatory and Antibacterial Agents

Ravula et al. (2016) synthesized a novel series of pyrazoline derivatives, including compounds with furan-2-yl groups, using microwave-assisted synthesis. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some demonstrating significant efficacy. This suggests the potential use of such compounds in therapeutic applications related to inflammation and bacterial infections (Ravula et al., 2016).

Photochemical Synthesis

Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, starting from a related precursor. The process involves irradiation in methanol in the presence of ammonia or amines, leading to various substituted oxadiazoles. This study highlights the utility of photochemical reactions in synthesizing complex heterocyclic compounds, which could include derivatives of the mentioned chemical structure (Buscemi et al., 2001).

Corrosion Inhibition

Singaravelu et al. (2022) investigated the corrosion inhibition properties of organic inhibitors on mild steel in acidic media, using compounds similar to the one . The study revealed that certain synthesized compounds significantly increase corrosion inhibition efficiency, suggesting the potential application of such derivatives in protecting metals from corrosion (Singaravelu et al., 2022).

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-4-14(5-7-15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPTZNAZBBHSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

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